molecular formula C22H27N3O3S2 B12581719 2-[[[Cyclohexyl(2-thienylcarbonyl)amino]acetyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 606108-92-3

2-[[[Cyclohexyl(2-thienylcarbonyl)amino]acetyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B12581719
CAS No.: 606108-92-3
M. Wt: 445.6 g/mol
InChI Key: IZUZCPLGLLEUEO-UHFFFAOYSA-N
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Description

2-[[[Cyclohexyl(2-thienylcarbonyl)amino]acetyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[[Cyclohexyl(2-thienylcarbonyl)amino]acetyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis . These methods typically involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as microwave-assisted synthesis and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[[[Cyclohexyl(2-thienylcarbonyl)amino]acetyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .

Scientific Research Applications

2-[[[Cyclohexyl(2-thienylcarbonyl)amino]acetyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[[[Cyclohexyl(2-thienylcarbonyl)amino]acetyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Properties

CAS No.

606108-92-3

Molecular Formula

C22H27N3O3S2

Molecular Weight

445.6 g/mol

IUPAC Name

2-[[2-[cyclohexyl(thiophene-2-carbonyl)amino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C22H27N3O3S2/c23-20(27)19-15-9-4-5-10-16(15)30-21(19)24-18(26)13-25(14-7-2-1-3-8-14)22(28)17-11-6-12-29-17/h6,11-12,14H,1-5,7-10,13H2,(H2,23,27)(H,24,26)

InChI Key

IZUZCPLGLLEUEO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)C(=O)C4=CC=CS4

Origin of Product

United States

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